4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 2-position and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine typically involves the formation of the thiophene ring followed by the construction of the tetrahydropyridine ring. One common method involves the use of nucleophilic substitution reactions on a thiophene precursor, followed by cyclization to form the tetrahydropyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophenes and tetrahydropyridines.
Scientific Research Applications
4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The thiophene ring may participate in π-π interactions, while the tetrahydropyridine ring can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylthiophen-3-yl)pyridine
- 4-(2-Methylthiophen-3-yl)benzoic acid
- 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Uniqueness
4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine is unique due to its combination of a thiophene ring and a tetrahydropyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H13NS |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
4-(2-methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C10H13NS/c1-8-10(4-7-12-8)9-2-5-11-6-3-9/h2,4,7,11H,3,5-6H2,1H3 |
InChI Key |
MJVPOQNLBZYGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.